molecular formula C16H9Cl2NO3S B246300 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate

Cat. No.: B246300
M. Wt: 366.2 g/mol
InChI Key: KLSHNQWNFAHPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester typically involves the esterification of thiophene-2-carboxylic acid with 4-(3,5-dichloropyridin-2-yloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of thiophene-2-carboxylic acid, 4-(3,5-dichloropyridin-2-yloxy)phenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler derivative with similar chemical properties.

    4-(3,5-Dichloropyridin-2-yloxy)phenol: The phenol precursor used in the synthesis.

    Suprofen: A thiophene derivative used as a nonsteroidal anti-inflammatory drug.

Uniqueness

4-[(3,5-dichloropyridin-2-yl)oxy]phenyl thiophene-2-carboxylate is unique due to its combined structural features of the thiophene ring and the dichloropyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H9Cl2NO3S

Molecular Weight

366.2 g/mol

IUPAC Name

[4-(3,5-dichloropyridin-2-yl)oxyphenyl] thiophene-2-carboxylate

InChI

InChI=1S/C16H9Cl2NO3S/c17-10-8-13(18)15(19-9-10)21-11-3-5-12(6-4-11)22-16(20)14-2-1-7-23-14/h1-9H

InChI Key

KLSHNQWNFAHPDR-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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